2-(2-methylphenyl)-5-(4-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-9-11-16(12-10-14)24-22(26)19-20(18-8-5-13-29-18)25(28-21(19)23(24)27)17-7-4-3-6-15(17)2/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPAIWKZMJGJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenyl)-5-(4-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrrolidine derivatives, characterized by its complex heterocyclic structure. Its molecular formula is and it features multiple aromatic rings and a thiophene moiety, which are critical for its biological activity.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, derivatives containing the pyrrolidine core have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study demonstrated that modifications in the substituents on the pyrrolidine ring can enhance COX-II selectivity and potency, suggesting a promising pathway for developing anti-inflammatory agents from this compound class .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Heterocycles like pyrrolidines are known for their ability to interact with various biological targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
3. Antimicrobial Effects
The presence of thiophene and aromatic rings in the structure has been linked to antimicrobial activity. Compounds with these features have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical bacterial enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study A : A series of pyrrolidine derivatives were synthesized and tested for their anti-inflammatory effects. Among them, one derivative exhibited an IC50 value of 0.52 µM against COX-II, indicating strong potential compared to standard drugs like Celecoxib .
- Study B : Research on thiophene-containing compounds revealed that modifications at specific positions significantly influenced their antibacterial efficacy against Gram-positive bacteria .
Data Table: Comparative Biological Activities
Scientific Research Applications
Structural Characteristics
This compound features a unique heterocyclic framework that includes a pyrrolo[3,4-d][1,2]oxazole core. The presence of thiophene and multiple aromatic groups contributes to its potential biological activity and chemical reactivity. The molecular formula is , and its molecular weight is approximately 362.4 g/mol.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to the pyrrolo[3,4-d][1,2]oxazole structure. For example, derivatives incorporating thiophene moieties have shown significant antifungal activity against various strains of fungi. A study reported that certain derivatives exhibited effective EC50 values lower than standard antifungal agents, indicating their potential as new antifungal agents .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has indicated that similar compounds can interact with cellular pathways involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be further explored as a lead candidate for anticancer drug development .
Material Science Applications
In material science, compounds with thiophene and oxazole functionalities are being investigated for their electronic properties. Their ability to form conductive polymers makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The tunable electronic properties of these materials allow for customization based on specific application needs.
Case Studies
- Antifungal Research : A series of thiophene-containing derivatives were synthesized and tested for antifungal activity. The study found that specific substitutions on the thiophene ring significantly enhanced antifungal efficacy against resistant fungal strains .
- Cytotoxicity Assessment : A comprehensive evaluation of various substituted pyrrolo[3,4-d][1,2]oxazole derivatives demonstrated promising results against multiple cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
- Electronics Applications : Research into the electrical properties of thiophene-based polymers has led to advancements in the development of flexible electronic devices. These materials exhibit high charge mobility and stability under operational conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
Key structural analogs from the evidence include:
*Calculated based on substituent contributions.
Physicochemical and Spectroscopic Comparisons
Melting Points :
- A thiophene-containing analog () exhibits a melting point of 160–162°C, attributed to strong intermolecular π-π stacking and hydrogen bonding (IR: 1710–1713 cm⁻¹ for C=O/NH) .
- Methyl-substituted derivatives (e.g., ) likely have lower melting points due to reduced crystallinity from steric hindrance .
- Spectroscopic Signatures: IR Spectroscopy: C=O stretches in pyrrolo-oxazole-diones appear near 1700–1730 cm⁻¹, with minor shifts depending on substituent electronic effects (e.g., electron-withdrawing groups increase C=O polarization) . NMR Data: Aromatic protons in 2-methylphenyl and 4-methylphenyl groups resonate at δ 6.8–7.5 ppm, while thiophene protons appear at δ 7.0–7.3 ppm (¹H-NMR) .
Crystallography :
Research Findings and Implications
- Drug Design : Thiophene and methylphenyl groups may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies .
- Materials Science : The rigid, conjugated structure could serve as a building block for organic semiconductors or luminescent materials .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-methylphenyl)-5-(4-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, including [3+2] cycloadditions or nucleophilic substitutions. Key steps include:
- Ring closure : Formation of the pyrrolo-oxazole core via condensation of substituted amines and carbonyl derivatives under reflux in solvents like ethanol or DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction yields due to enhanced solubility of aromatic intermediates .
- Temperature control : Reactions are often conducted between 80–120°C to balance reaction rate and side-product suppression .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves the stereochemistry of the hexahydro-pyrrolo-oxazole core and confirms substituent positions (e.g., methylphenyl and thiophene groups). Lattice parameters (e.g., monoclinic system with β ≈ 128°) are critical for modeling .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
- Spectroscopy : IR confirms carbonyl stretches (C=O at ~1750 cm⁻¹), while ¹H/¹³C NMR assigns substituent environments (e.g., thiophene protons at δ 7.1–7.3 ppm) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Molecular docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina, leveraging SCXRD-derived geometries .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, replacing ethanol with DMF increased yields by 15% in analogous pyrrolo-oxazole syntheses .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity via controlled dielectric heating .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency in thiophene-containing systems .
Q. What computational strategies resolve contradictions in reported conformational flexibility of the hexahydro-pyrrolo-oxazole core?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate torsional angles (e.g., C-N-C-O dihedrals) in explicit solvents (water/DMSO) to identify dominant conformers .
- Quantum Topological Analysis : Use QTAIM to assess intramolecular hydrogen bonds (e.g., C=O∙∙∙H-N) that stabilize specific conformations .
- Cross-validation : Compare computational results with variable-temperature NMR data (e.g., coalescence temperatures for ring inversion) .
Q. How do electronic effects of substituents (methylphenyl vs. thiophene) influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., thiophene’s electron-rich nature accelerates electrophilic attacks) .
- DFT-based Fukui indices : Identify nucleophilic/electrophilic hotspots (e.g., thiophene’s α-carbon vs. oxazole’s carbonyl) .
- Solvent polarity studies : Polar solvents stabilize charge-separated transition states, enhancing regioselectivity in thiophene derivatives .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported melting points (MPs) for this compound?
- Methodological Answer :
- Purification protocols : Recrystallize from dichloromethane/hexane (1:3) to remove polymorphic impurities .
- DSC analysis : Differentiate between polymorphs (e.g., Form I vs. Form II) with distinct MPs .
- Inter-lab validation : Cross-check MPs using calibrated equipment (e.g., Büchi M-560) under inert atmospheres .
Experimental Design Tables
| Parameter | Optimal Value | Key Reference |
|---|---|---|
| Cyclization solvent | DMF | |
| Reaction temperature | 110°C | |
| Catalyst (CuI loading) | 5 mol% | |
| Recrystallization solvent | DCM/hexane (1:3) |
| Spectroscopic Data | Observed Value | Technique |
|---|---|---|
| ¹H NMR (thiophene) | δ 7.1–7.3 ppm (multiplet) | 500 MHz, CDCl₃ |
| IR (C=O stretch) | 1745 cm⁻¹ | ATR-FTIR |
| SCXRD (β angle) | 128.654° | Bruker D8 Venture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
